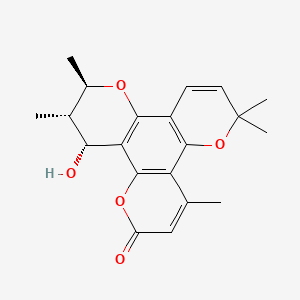
Cordatolide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cordatolide B, also known as this compound, is a useful research compound. Its molecular formula is C20H22O5 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
Cordatolide B has demonstrated notable antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). In studies, it exhibited an IC50 value of approximately 19 µM, indicating its effectiveness in inhibiting HIV-1 replication . This activity suggests that this compound could be further explored as a potential therapeutic agent for HIV treatment.
Case Study: HIV-1 Inhibition
- Study Focus : Evaluation of antiviral effects of this compound.
- Methodology : In vitro assays measuring viral replication.
- Results : IC50 values of 19 µM for this compound; comparable efficacy to other known antiviral agents.
Anticancer Properties
This compound has also been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that it possesses significant antiproliferative activity against several types of cancer cells, including:
- HeLa (cervical cancer)
- Hep G2 (liver cancer)
- SK-MEL-28 (skin cancer)
The compound's IC50 values ranged from 11.7 µM to 19 µM across different cell lines, highlighting its potential as an anticancer agent .
Case Study: Cytotoxicity in Cancer Research
- Study Focus : Assessment of cytotoxic effects on cancer cell lines.
- Methodology : MTT assay for cell viability.
- Results : Significant inhibition of cell growth with IC50 values indicating strong potential for anticancer development.
Anti-inflammatory Effects
In addition to its antiviral and anticancer properties, this compound exhibits anti-inflammatory effects. The compound has been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Case Study: Anti-inflammatory Mechanisms
- Study Focus : Investigation of anti-inflammatory pathways influenced by this compound.
- Methodology : Analysis of cytokine production and signaling pathways.
- Results : Reduced levels of pro-inflammatory cytokines in treated cells.
Summary Table of Applications
Propriétés
Numéro CAS |
98524-45-9 |
|---|---|
Formule moléculaire |
C20H22O5 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(16R,17S,18R)-18-hydroxy-6,10,10,16,17-pentamethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C20H22O5/c1-9-8-13(21)24-19-14(9)18-12(6-7-20(4,5)25-18)17-15(19)16(22)10(2)11(3)23-17/h6-8,10-11,16,22H,1-5H3/t10-,11-,16-/m1/s1 |
Clé InChI |
VFKOXOKVQKGOTG-GLKRBJQHSA-N |
SMILES |
CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C)C4=C2C=CC(O4)(C)C)C |
SMILES isomérique |
C[C@@H]1[C@H](OC2=C([C@@H]1O)C3=C(C(=CC(=O)O3)C)C4=C2C=CC(O4)(C)C)C |
SMILES canonique |
CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C)C4=C2C=CC(O4)(C)C)C |
Key on ui other cas no. |
98524-45-9 |
Synonymes |
cordatolide A cordatolide A, (10-alpha,11beta,12beta-(-))-isomer cordatolide B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















